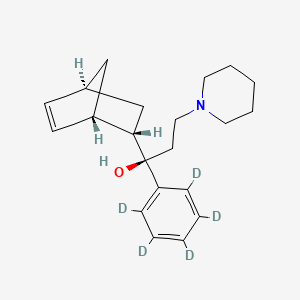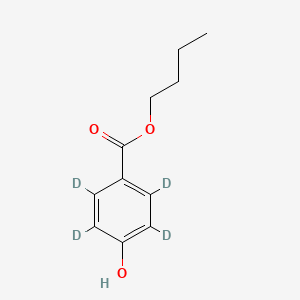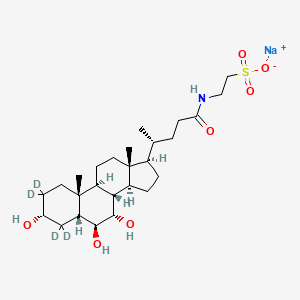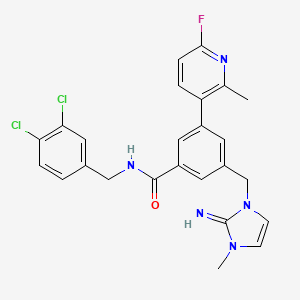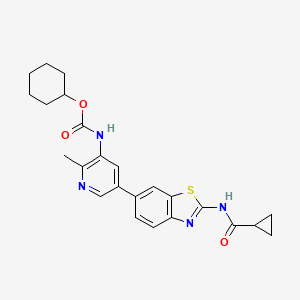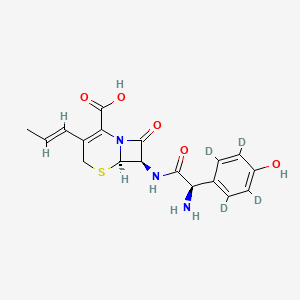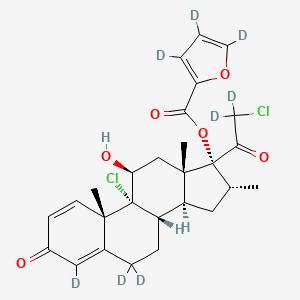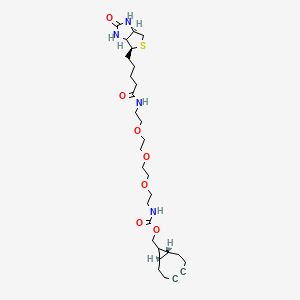
BCN-PEG3-Biotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BCN-PEG3-Biotin is a non-cleavable three-unit polyethylene glycol linker used in the synthesis of antibody-drug conjugates. This compound is a click chemistry reagent containing a BCN group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .
准备方法
Synthetic Routes and Reaction Conditions
BCN-PEG3-Biotin is synthesized through a series of chemical reactions involving the introduction of a BCN group and a biotin moiety onto a polyethylene glycol backbone. The synthesis typically involves the following steps:
Introduction of BCN Group: The BCN group is introduced onto the polyethylene glycol backbone through a reaction with a suitable BCN precursor.
Attachment of Biotin: The biotin moiety is then attached to the polyethylene glycol backbone through a reaction with a biotin precursor
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, and the final product is purified through techniques such as chromatography .
化学反应分析
Types of Reactions
BCN-PEG3-Biotin undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the cycloaddition of the BCN group with azide-containing molecules
Biotinylation: The biotin moiety can undergo biotinylation reactions with avidin or streptavidin
Common Reagents and Conditions
SPAAC Reaction: Common reagents include azide-containing molecules, and the reaction is typically carried out under mild conditions without the need for a catalyst
Biotinylation Reaction: Common reagents include avidin or streptavidin, and the reaction is typically carried out under physiological conditions
Major Products Formed
科学研究应用
BCN-PEG3-Biotin has a wide range of scientific research applications, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules
Biology: Used for bioconjugation and labeling of biomolecules
Medicine: Used in the synthesis of antibody-drug conjugates for targeted drug delivery
Industry: Used in the development of diagnostic assays and biosensors
作用机制
BCN-PEG3-Biotin exerts its effects through the following mechanisms:
Strain-Promoted Alkyne-Azide Cycloaddition: The BCN group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage
Biotinylation: The biotin moiety binds to avidin or streptavidin with high affinity, forming a stable biotin-avidin or biotin-streptavidin complex
相似化合物的比较
BCN-PEG3-Biotin is unique compared to other similar compounds due to its non-cleavable three-unit polyethylene glycol linker and its ability to undergo strain-promoted alkyne-azide cycloaddition. Similar compounds include:
Biotin-PEG3-SS-DBCO: Contains a disulfide bond and a dibenzocyclooctyne group
Amine-PEG3-Biotin: Contains a primary amine group for conjugation
This compound stands out due to its high reactivity and stability, making it a valuable tool in various scientific research applications.
属性
分子式 |
C29H46N4O7S |
|---|---|
分子量 |
594.8 g/mol |
IUPAC 名称 |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C29H46N4O7S/c34-26(10-6-5-9-25-27-24(20-41-25)32-28(35)33-27)30-11-13-37-15-17-39-18-16-38-14-12-31-29(36)40-19-23-21-7-3-1-2-4-8-22(21)23/h21-25,27H,3-20H2,(H,30,34)(H,31,36)(H2,32,33,35)/t21-,22+,23?,24-,25-,27-/m0/s1 |
InChI 键 |
LZIHJLCCQAFQSO-MSBMMZNKSA-N |
手性 SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)CCC#C1 |
规范 SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)CCC#C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12425344.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)
![[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12425369.png)

![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)
![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
